molecular formula C17H19NO2 B2614329 Tert-butyl 2-amino-5-phenylbenzoate CAS No. 2287286-86-4

Tert-butyl 2-amino-5-phenylbenzoate

Cat. No.: B2614329
CAS No.: 2287286-86-4
M. Wt: 269.344
InChI Key: HNAZPMCWGGWXJU-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-phenylbenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxylic acid position, an amino group at the 2-position, and a phenyl substituent at the 5-position of the aromatic ring. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the tert-butyl group’s stability as a protecting group for carboxylic acids under basic conditions .

Properties

IUPAC Name

tert-butyl 2-amino-5-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)14-11-13(9-10-15(14)18)12-7-5-4-6-8-12/h4-11H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAZPMCWGGWXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-phenylbenzoate typically involves the esterification of 2-amino-5-phenylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or boron trifluoride diethyl etherate, to facilitate the formation of the ester bond . The reaction conditions usually require refluxing the reactants in an appropriate solvent, such as dichloromethane, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality and high efficiency. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-phenylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for acylation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Tert-butyl 2-amino-5-phenylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-phenylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between tert-butyl 2-amino-5-phenylbenzoate and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2-NH₂, 5-Ph, COO-t-Bu C₁₇H₁₉NO₂* ~269.3 Amino, ester, phenyl
Tert-butyl 2-amino-5-fluorobenzoate 2-NH₂, 5-F, COO-t-Bu C₁₁H₁₄FNO₂ 223.24 Amino, ester, fluorine
Methyl 2-amino-5-bromo-4-methoxybenzoate 2-NH₂, 5-Br, 4-OCH₃, COOCH₃ C₉H₉BrNO₃ 274.08 Amino, bromine, methoxy, ester
Tert-butyl 2-hydroxy-5-nitrobenzoate 2-OH, 5-NO₂, COO-t-Bu C₁₁H₁₃NO₅ 239.23 Hydroxyl, nitro, ester

*Calculated based on structural analogy.

Key Observations :

  • Substituent Effects : The phenyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., fluorine or bromine). This may enhance membrane permeability in biological systems but reduce aqueous solubility .
  • Amino vs. Hydroxyl/Nitro Groups: The amino group at position 2 enables nucleophilic reactions (e.g., amide bond formation), whereas nitro or hydroxyl groups (as in analogs) alter electronic properties and reactivity pathways .

Physicochemical Properties

  • Solubility: The tert-butyl ester group generally imparts lower water solubility compared to methyl esters due to increased hydrophobicity. For example, methyl 2-amino-5-bromo-4-methoxybenzoate likely has higher solubility in polar solvents than tert-butyl derivatives .
  • Stability: The tert-butyl group offers superior stability under basic conditions compared to methyl esters, which are more prone to hydrolysis. However, tert-butyl esters can decompose under strong acidic conditions, releasing isobutylene gas—a hazard noted in tert-butyl alcohol derivatives .

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